An In-depth Technical Guide to 3-Acetylindole: Chemical and Physical Properties
An In-depth Technical Guide to 3-Acetylindole: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylindole is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of an acetyl group at the 3-position of the indole ring provides a key synthetic handle for the elaboration into more complex molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-acetylindole, detailed experimental protocols for its synthesis and analysis, and an examination of its role in modulating key biological signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-acetylindole is presented below. These properties are essential for its handling, characterization, and application in a laboratory setting.
Identifiers and Descriptors
| Property | Value | Reference |
| IUPAC Name | 1-(1H-indol-3-yl)ethanone | [1] |
| CAS Number | 703-80-0 | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| Canonical SMILES | CC(=O)C1=CNC2=CC=CC=C21 | [1] |
| InChI Key | VUIMBZIZZFSQEE-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Remarks | Reference |
| Melting Point | 188-192 °C | (lit.) | |
| Boiling Point | 333.9 °C at 760 mmHg | Estimated | |
| Density | 1.2 ± 0.1 g/cm³ | Estimated | |
| Water Solubility | Not experimentally determined | - | |
| logP (Octanol-Water Partition Coefficient) | 2.1 | Computed by XLogP3 | |
| pKa | 13.79 | In 50% aqueous MeOH |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of 3-acetylindole are crucial for researchers. The following sections provide cited experimental protocols.
Synthesis of 3-Acetylindole via Diacetylation and Selective Hydrolysis
A common and efficient method for the synthesis of 3-acetylindole involves the diacetylation of indole followed by selective hydrolysis of the N-acetyl group.
Step 1: Synthesis of 1,3-Diacetylindole
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Reaction: Indole is reacted with acetic anhydride in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or phosphoric acid, under reflux.
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Procedure: To a solution of indole in acetic anhydride, a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 1,3-diacetylindole, is isolated.
Step 2: Selective N-Deacetylation to Yield 3-Acetylindole
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Reaction: The 1,3-diacetylindole is selectively N-deacetylated using a mild base in an alcoholic solvent.
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Procedure: 1,3-Diacetylindole is dissolved in ethanol, and a 10% aqueous solution of potassium hydroxide is added. The mixture is gently heated until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled and poured into cold water to precipitate the product. The solid is collected by filtration, washed with water and aqueous ethanol, and then recrystallized from ethanol to yield pure 3-acetylindole.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds like 3-acetylindole.
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Solvent Selection: A suitable solvent is one in which 3-acetylindole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of benzene and ethanol has been reported to be effective.
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Procedure:
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Dissolve the crude 3-acetylindole in a minimum amount of the hot recrystallization solvent.
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated.
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The hot solution is then filtered through a fluted filter paper to remove any insoluble impurities and the activated charcoal.
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The filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.
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Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key expected signals for 3-acetylindole include a singlet for the methyl protons, and distinct signals for the aromatic protons on the indole ring and the N-H proton.
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¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of 3-acetylindole will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the eight carbons of the indole ring system.
Infrared (IR) Spectroscopy
The IR spectrum of 3-acetylindole displays characteristic absorption bands corresponding to its functional groups.
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N-H Stretch: A peak in the region of 3400-3250 cm⁻¹ (medium intensity).
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C=O Stretch: A strong absorption band in the range of 1760-1665 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic) regions.
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C=C Stretch (Aromatic): Peaks around 1600-1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-acetylindole (m/z = 159).
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Fragmentation Pattern: A characteristic fragmentation involves the loss of a methyl radical (CH₃•) to form an ion at m/z = 144, followed by the loss of carbon monoxide (CO) to give an ion at m/z = 116. Further fragmentation can lead to the characteristic indole fragment at m/z = 89.
Biological Signaling Pathway Involvement
Derivatives of 3-acetylindole have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a key target for anti-inflammatory and anti-cancer drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Indole-based compounds have been shown to inhibit this pathway by targeting the IKK complex. By inhibiting IKK activity, these compounds prevent the phosphorylation and degradation of IκBα. Consequently, NF-κB remains bound to IκBα in the cytoplasm, and its translocation to the nucleus is blocked, leading to the downregulation of NF-κB-mediated gene expression.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of 3-acetylindole can be visualized as a sequential process.
